(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
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Description
(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with a piperazine moiety have been found to interact with a variety of biochemical pathways, depending on the specific disease state they are designed to treat .
Pharmacokinetics
The piperazine moiety in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine moiety have been found to have a variety of effects, depending on the specific disease state they are designed to treat .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-7-5-15(6-8-18)20-14-19(23-28-20)21(26)25-11-9-24(10-12-25)17-4-2-3-16(22)13-17/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVONUWGQUZPCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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